methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound featuring a pyrrole core substituted with a cyano-vinyl group, a methyl ester, and a 4-chlorophenyl moiety.
Properties
IUPAC Name |
methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14(7-8-15(19)16(20)21-2)12(10-18)9-11-3-5-13(17)6-4-11/h3-9H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMDOIGPLCIEP-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)OC)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form a cyano-substituted intermediate. This intermediate then undergoes a cyclization reaction with methyl acetoacetate in the presence of a base to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on crystallographic software (SHELX , WinGX/ORTEP ), which are tools for structure determination and refinement, rather than chemical data for the target compound or its analogs. Below is a generalized framework for how such comparisons might proceed if relevant data were available:
Hypothetical Structural and Functional Comparisons
Key Challenges in Comparison:
Lack of Experimental Data: Neither crystallographic studies (e.g., bond lengths, angles) nor spectroscopic data (NMR, IR) are available in the provided evidence.
Functional Analogues : Compounds like pyrrole-2-carboxylates or chlorophenyl-substituted alkenes are common in medicinal chemistry, but direct comparisons require experimental validation.
Critical Analysis of Evidence Limitations
For example:
Recommendations for Future Research
To address the gaps:
Synthesis and Characterization : Conduct X-ray diffraction studies (using SHELX ) to resolve the compound’s geometry.
Comparative Bioassays : Screen against similar pyrrole derivatives (e.g., antifungal agents or kinase inhibitors).
Computational Modeling: Compare electronic properties (e.g., HOMO-LUMO gaps) with chlorophenyl or cyano-vinyl analogs.
Biological Activity
Methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 281.72 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving related pyrrole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus through disc diffusion methods, with inhibition zones measured in millimeters (Table 1) .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Pyrrole A | E. coli | 15 |
| Pyrrole B | S. aureus | 20 |
| Pyrrole C | E. coli | 18 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods demonstrated that similar pyrrole derivatives exhibited substantial free radical scavenging activity, indicating potential health benefits in oxidative stress-related conditions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Antimicrobial Mechanism :
The compound's structure allows it to penetrate bacterial cell walls, disrupting cellular processes and leading to cell death.
Antioxidant Mechanism :
The presence of electron-donating groups in the pyrrole ring enhances the compound's ability to donate electrons, neutralizing free radicals and reducing oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antimicrobial efficacy against multi-drug resistant strains. The results highlighted the potential for these compounds as lead candidates in the development of new antibiotics .
Case Study 2: Antioxidant Potential
In another study focusing on the antioxidant properties of related compounds, it was found that these derivatives significantly reduced lipid peroxidation in rat liver homogenates, suggesting their potential use in protecting against liver oxidative stress .
Q & A
Q. What synthetic strategies are recommended for preparing methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Knoevenagel condensation : To introduce the (1Z)-cyanoeth-1-en-1-yl group, requiring precise control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to favor Z-configuration retention .
- Pyrrole ring functionalization : Methylation at the 1-position of the pyrrole ring may employ methyl iodide in the presence of a base like K₂CO₃ .
- Monitoring methods : Thin-layer chromatography (TLC) with UV visualization and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy are critical for tracking intermediates and confirming regioselectivity .
Q. How can the stereochemical integrity of the (1Z)-configured double bond be preserved during synthesis?
- Steric and electronic control : Use bulky solvents (e.g., toluene) to minimize isomerization. Low temperatures (0–25°C) during the condensation step reduce thermal Z→E interconversion .
- Spectroscopic validation : <sup>1</sup>H NMR coupling constants (J ≈ 12–14 Hz for Z-configuration) and NOE experiments confirm spatial proximity of substituents .
Q. What analytical techniques are essential for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (error < 2 ppm).
- 2D NMR (COSY, HSQC, HMBC) : To assign pyrrole ring protons, cyano group connectivity, and chlorophenyl substitution patterns .
- X-ray crystallography : If single crystals are obtainable, SHELXL (via the SHELX suite) refines anisotropic displacement parameters and validates molecular geometry .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
- Re-examining experimental conditions : Ensure NMR spectra are acquired in deuterated solvents free of paramagnetic impurities, which can distort splitting patterns .
- DFT calculations : Compare computed <sup>13</sup>C chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in substituent effects or tautomerism .
- Crystallographic validation : Resolve ambiguities by determining the crystal structure with SHELXD for phase solution and SHELXL for refinement .
Q. What experimental design principles optimize yield in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify interactions affecting yield .
- Continuous-flow chemistry : For exothermic steps (e.g., cyano group introduction), flow reactors improve heat dissipation and reduce byproducts .
- In-line analytics : Use IR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can researchers resolve challenges in crystallizing this compound for structural analysis?
Q. What statistical methods are recommended for analyzing bioactivity data in structure-activity relationship (SAR) studies?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity.
- Cluster analysis : Group analogs (e.g., pyrazole or thiazole derivatives) to identify pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
